Pyrethrin II

Catalog No.
S566564
CAS No.
121-29-9
M.F
C22H28O5
M. Wt
372.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyrethrin II

CAS Number

121-29-9

Product Name

Pyrethrin II

IUPAC Name

(2-methyl-4-oxo-3-penta-2,4-dienylcyclopent-2-en-1-yl) 3-(3-methoxy-2-methyl-3-oxoprop-1-enyl)-2,2-dimethylcyclopropane-1-carboxylate

Molecular Formula

C22H28O5

Molecular Weight

372.5 g/mol

InChI

InChI=1S/C22H28O5/c1-7-8-9-10-15-14(3)18(12-17(15)23)27-21(25)19-16(22(19,4)5)11-13(2)20(24)26-6/h7-9,11,16,18-19H,1,10,12H2,2-6H3

InChI Key

VJFUPGQZSXIULQ-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)C=C(C)C(=O)OC)CC=CC=C

Solubility

Soluble in ethanol, ether, carbon tetrachloride
Soluble in petroleum ether (less sol than pyrethrin I), kerosene, ethylene dichloride, nitromethane
In water, 9.0 mg/L (temperature not specified)

Synonyms

pyrethrin I, pyrethrin II

Canonical SMILES

CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)C=C(C)C(=O)OC)CC=CC=C

Isomeric SMILES

CC1=C(C(=O)C[C@@H]1OC(=O)[C@@H]2[C@H](C2(C)C)/C=C(\C)/C(=O)OC)C/C=C\C=C

Mode of Action and Target Organisms

Pyrethrin II acts as a neurotoxin, targeting the nervous system of insects. It disrupts the flow of sodium ions across nerve cell membranes, leading to paralysis and ultimately death. This mode of action makes Pyrethrin II effective against a broad spectrum of insects, including flies, mosquitoes, cockroaches, and lice [].

However, Pyrethrin II is generally less toxic to mammals compared to many synthetic insecticides due to differences in the structure of their sodium channels []. This characteristic makes it a safer alternative for research involving live insects, particularly when studying their behavior or physiology.

Research Applications

Insecticide Development

Pyrethrin II serves as a model compound for developing new, more potent, and selective insecticides. Researchers can study its structure and activity to design synthetic analogs with improved properties, such as increased stability or broader targeting against specific insect pests [].

Insecticide Resistance Studies

Pyrethrin II is used to investigate the mechanisms by which insects develop resistance to insecticides. By exposing insect populations to Pyrethrin II and monitoring their response over generations, researchers can identify mutations or physiological changes that contribute to resistance []. This information is crucial for developing strategies to manage insecticide resistance in the field.

Neurotoxicity Research

Due to its specific action on insect nerve cells, Pyrethrin II is employed in studies investigating the physiology and function of insect nervous systems. Researchers can use Pyrethrin II to probe the role of specific ion channels or neurotransmitters in insect behavior and sensory perception [].

Pyrethrin II is a naturally occurring organic compound classified within the pyrethrin family, which is derived from the flowers of Chrysanthemum cinerariifolium. This compound, alongside its counterpart Pyrethrin I, exhibits potent insecticidal properties and is widely utilized in agricultural and domestic pest control. The chemical structure of Pyrethrin II is characterized by a cyclopropane core and includes a carboxymethyl group, distinguishing it from Pyrethrin I, which has a methyl group instead .

Pyrethrin II acts as a neurotoxin, targeting the nervous system of insects. It disrupts the flow of sodium ions across nerve cell membranes, leading to rapid paralysis and death of the insect.

  • Toxicity: Pyrethrin II exhibits low mammalian toxicity compared to synthetic insecticides. However, it can cause skin irritation, allergic reactions, and respiratory problems upon prolonged or excessive exposure.
  • Flammability: Pyrethrin II is considered a combustible liquid.
  • Reactivity: Can react with strong oxidizing agents and strong bases.

Safety Precautions:

  • Wear personal protective equipment (PPE) such as gloves, goggles, and respirator when handling pyrethrin II.
  • Handle in a well-ventilated area.
  • Avoid contact with skin, eyes, and clothing.
, including oxidation and isomerization. Under ambient conditions, it can undergo photochemical degradation when exposed to ultraviolet light. Its reaction with ozone in the vapor phase has been quantified, indicating a rate constant of approximately 6.1×1016 cm3/molecule sec6.1\times 10^{-16}\text{ cm}^3/\text{molecule sec} at 25 °C . Hydrolysis of Pyrethrin II's methyl ester yields pyrethric acid, which can further undergo oxidation at the pentadienyl group, showcasing its reactivity in different environments .

Synthesis of Pyrethrin II can be achieved through several methods:

  • Natural Extraction: The most common method involves extraction from Chrysanthemum cinerariifolium flowers.
  • Chemical Synthesis: Laboratory synthesis often employs techniques such as esterification and oxidation reactions to produce pure forms of Pyrethrin II from simpler organic compounds.
  • Biosynthesis: The natural biosynthetic pathway involves the enzyme chrysanthemyl diphosphate synthase, which catalyzes the formation of the cyclopropane structure from dimethylallyl pyrophosphate .

Pyrethrin II is predominantly used as an insecticide in various applications:

  • Agricultural Pest Control: Effective against a wide range of agricultural pests.
  • Household Insecticides: Commonly found in products designed for indoor pest management.
  • Veterinary Medicine: Used in formulations for treating pets against fleas and ticks.

Due to its rapid degradation in the environment, it poses less risk to non-target organisms compared to synthetic alternatives .

Studies have shown that Pyrethrin II often requires synergists—compounds that enhance its efficacy—such as piperonyl butoxide. These synergists inhibit detoxification mechanisms within insects, allowing lower doses of Pyrethrin II to achieve effective pest control . Interaction studies also indicate that while Pyrethrin II is less persistent than synthetic pyrethroids, it remains effective due to its unique action on sodium channels.

Several compounds share structural or functional similarities with Pyrethrin II. Below is a comparison highlighting its uniqueness:

CompoundChemical FormulaUnique Features
Pyrethrin IC21H28O3Lacks carboxymethyl group; more potent against certain pests.
Cinerin IIC22H28O5Similar structure but different biological activity profile.
Jasmolin IIC22H28O5Exhibits similar insecticidal properties but varies in efficacy.
Synthetic PyrethroidsVaries (e.g., Cypermethrin: C22H19Cl2N)Generally more persistent; modified for enhanced stability and potency.

Pyrethrin II stands out due to its natural origin and rapid biodegradation compared to synthetic counterparts, making it an environmentally friendly option for pest control .

The use of pyrethrins dates to ancient China, where crushed Chrysanthemum flowers were employed as insecticides over 3,000 years ago. By the 18th century, the practice spread to Europe, particularly in the Balkans, where C. cinerariaefolium became cultivated for commercial pyrethrum production. The isolation and identification of pyrethrins I and II as distinct compounds occurred in the early 20th century, catalyzing industrial-scale extraction and formulation.

Key Milestones in Pyrethrin Development

EraDevelopmentImpact
Ancient China (1000 BCE)Crushed flowers used as insect powderFoundation for organic pest control
18th–19th CenturyCommercial cultivation in DalmatiaGlobal trade of pyrethrum flowers
Early 1900sIsolation of pyrethrins I and IISynthetic analogs (pyrethroids) developed
Mid-20th CenturyIndustrial-scale extractionReplaced organochlorides in agriculture

Taxonomic Classification within Pyrethrin Compounds

Pyrethrin II is classified within the pyrethrin family, which includes six esters: pyrethrins I, II; cinerins I, II; and jasmolins I, II. These differ in their alcohol and acid moieties, with pyrethrin II containing pyrethric acid (a dicarboxylic acid derivative) versus the monocarboxylic acid in pyrethrin I.

Structural Variations Among Pyrethrins

CompoundAlcohol MoietyAcid MoietyMolecular Formula
Pyrethrin IPyrethroloneChrysanthemic acidC₂₁H₂₈O₃
Pyrethrin IIPyrethrolonePyrethric acidC₂₂H₂₂₈O₅
Cinerin ICineroloneChrysanthemic acidC₂₁H₂₈O₃
Cinerin IICinerolonePyrethric acidC₂₁H₂₈O₅

Pyrethrin II’s molecular weight (372.45 g/mol) and boiling point (192–193°C) distinguish it from pyrethrin I (328.4 g/mol, 170°C).

Evolutionary Significance in Plant Defense Systems

Pyrethrin II evolved as a defense mechanism in Chrysanthemum species to deter herbivores. Biosynthesis occurs in glandular trichomes on disc floret ovaries, with enzymes such as chrysanthemyl diphosphate synthase (CDS) and GDSL lipase catalyzing key steps.

Biosynthetic Pathway of Pyrethrin II

  • Acid Moiety:
    • Dimethylallyl diphosphate (DMAPP) → Chrysanthemol → Pyrethric acid via oxidation.
  • Alcohol Moiety:
    • Terpenoid precursors → Pyrethrolone.
  • Esterification:
    • Condensation of pyrethric acid and pyrethrolone via GDSL lipase.

Ecological Role

  • Targets insect nervous systems, causing rapid paralysis.
  • Biodegradable, reducing environmental persistence compared to synthetic pesticides.

Comparative Framework with Synthetic Pyrethroids

Pyrethroids, such as permethrin and deltamethrin, are synthetic analogs designed to enhance photostability and potency. Key differences include structural modifications (e.g., halogen substitution) and reduced biodegradability.

Pyrethrin II vs. Pyrethroids

PropertyPyrethrin IIPyrethroids
SourceNatural (plants)Synthetic
PhotostabilityLowHigh
Environmental PersistenceDaysWeeks–Months
Primary UseHousehold insecticidesAgricultural pesticides

Color/Form

Viscous liquid

XLogP3

4.4

Hydrogen Bond Acceptor Count

5

Exact Mass

372.19367399 g/mol

Monoisotopic Mass

372.19367399 g/mol

Boiling Point

BP: 200 °C at 0.1 mm Hg, decomposes

Heavy Atom Count

27

LogP

4.3 (LogP)
log Kow = 4.3

Decomposition

When heated to decomp it emits acrid smoke and irritating fumes.
Pyrethrins are decomp by exposure to light with loss of insecticidal activity. /Pyrethrins/

UNII

5N9245585U

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H312: Harmful in contact with skin [Warning Acute toxicity, dermal];
H332: Harmful if inhaled [Warning Acute toxicity, inhalation];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Therapeutic Uses

... The insecticide has been considered so innocuous that an ointment containing 0.75% pyrethrin was recommended for treatment of scabies, and such use led to only a few cases of dermatitis, some of doubtful relation to the treatment. Pyrethrins have been used extensively for the control of human body lice.
Head lice can be treated with pyrethrin 0.3% plus 3% piperonyl butoxide.

Mechanism of Action

The symptoms of pyrethrin poisoning follow the typical pattern ... : (1) excitation, (2) convulsions, (3) paralysis, and (4) death. The effects of pyrethrins on the insect nervous system closely resemble those of DDT, but are apparently much less persistent. Regular, rhythmic, and spontaneous nerve discharges have been observed in insect and crustacean nerve-muscle preparations poisoned with pyrethrins. The primary target of pyrethrins seems to be the ganglia of the insect central nervous system although some pyrethrin-poisoning effect can be observed in isolated legs. /Pyrethrins/
Electrophysiologically, pyrethrins cause repetitive discharges and conduction block. /Pyrethrins/
The primary site of action for pyrethrins ... is the sodium channel of nerve cells. Using a variety of methods, including voltage clamp and patch clamp techniques, it has been shown that pyrethrins ... slow the closing of sodium channel gates following an initial influx of sodium during the depolarizing phase of an action potential, which results in a prolonged sodium tail current.
Following absorption through the chitinous exoskeleton of arthropods, pyrethrins stimulate the nervous system, apparently by competitively interfering with cationic conductances in the lipid layer of nerve cells, thereby blocking nerve impulse transmissions. Paralysis & death follow. /Pyrethrins/
The interactions of natural pyrethrins and 9 pyrethroids with the nicotinic acetylcholine (ACh) receptor/channel complex of Torpedo electronic organ membranes were studied. None reduced (3)H-ACh binding to the receptor sites, but all inhibited (3)H-labeled perhydrohistrionicotoxin binding to the channel sites in presence of carbamylcholine. Allethrin inhibited binding noncompetitively, but (3)H-labeled imipramine binding competitively, suggesting that allethrin binds to the receptor's channel sites that bind imipramine. The pyrethroids were divided into 2 types according to their action: type A, which included allethrin, was more potent in inhibiting (3)H-H12-HTX binding and acted more rapidly. Type B, which included permethrin, was less potent and their potency increased slowly with time. The high affinities that several pyrethroids have for this nicotinic ACh receptor suggest that pyrethroids may have a synaptic site of action in addition to their well known effects on the axonal channels. /Pyrethrins and Pyrethroids/

Vapor Pressure

3.98X10-7 mm Hg at 25 °C

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

121-29-9

Absorption Distribution and Excretion

Pyrethrins are absorbed from the gastrointestinal tract following oral administration. Studies in male rats receiving 3 mg/kg orally resulted in almost complete absorption and metabolism within 100 hours. No pyrethrin was observed in urine, although substantial quantities of metabolites were present. In feces, small quantities of the parent pyrethrin were observed, again accompanied by metabolites.
Pyrethrins are absorbed through intact skin when applied topically. When animals were exposed to aerosols of pyrethrins with piperonyl butoxide being released into the air, little or none of the combination was systemically absorbed. /Pyrethrins/
The pyrethrins or their metabolites are not known to be stored in the body or to be excreted in the milk...
Following a single oral pyrethrin II dose to rats, 53% of the admin dose appeared as CO2 & 7% appeared in urine. After an equivalent dose of pyrethrin I, 0.3% could be accounted for as CO2 & 46% of the dose was eliminated in urine.

Metabolism Metabolites

Pyrethrins are extensively metabolized, the residues of the parent compound in feces and urine representing only 10%. Six metabolites were identified and two major metabolic pathways were suggested, the first involving oxidation of the double-bond and/or the methyl groups and the second involving hydrolysis of the ester bond. Pyrethrins I are metabolized mainly through oxidative processes, while pyrethrins II are metabolized through a combination of hydrolytic and oxidative processes.
... Within 48 hr of oral admin of (14)C-pyrethrin II to rats, 53% of the (14)C was recovered as exhaled carbon dioxide ... . The ... (14)C recovered from urine ... /was/ 7% ... some of the orally admin material is excreted in feces, at least partially in metabolized form. Three compounds have been isolated from urine & identified by NMR & mass spectra. All three are produced by ... pyrethrin I & II. All three are the result of oxidation of ... the acid & alcoholic moieties leaving the main structure of the molecule intact.
The oral administration of radio-labelled pyrethrin I, or pyrethrin II, to rats produced several urinary metabolites. Each contained a trans-2-carboxyprop-1-enyl side chain resulting from oxidation of the chrysanthemate isobutenyl group or hydrolysis of the pyrethrate methoxy-carbonyl group. Also, the cis-2',4'-pentadienyl side chain of pyrethrin I and pyrethrin II was oxidized at the penta-2,4-dienyl group to give a cis-4',5'-dihydroxypent-2'-enyl group, a 4' conjugate of this diol, or a trans-2',5'-dihydroxypent-3'-enyl group.
The 2-methylpropenyl group of (S)-bioallethrin (A) and the pentadienyl group of pyrethrin II are selectively oxidized by m-chloroperoxybenzoic acid in dichloromethane to yield the 7,8-epoxide (1) from A and a mixture of the 8',9'- and 10',11'-epoxides (7 and 8) from pyrethrin II. These epoxides are hydrated in aqueous acid to the corresponding diols and other hydroxy derivatives produced by opening of the cycloprophyl ring or migration of the adjacent double bond. The epoxy and hydroxy derivatives are identified by two dimensional NMR techniques. Mouse liver enzymes do not detectably hydrate epoxide 1 but quickly hydrate epoxides 7 and 8 without migration of the double bond. HPLC analyses of the microsomal metabolites of pyrethrins I and II identify the 10',11'-diols as major metabolites and the 8',9'-diols as minor products.
For more Metabolism/Metabolites (Complete) data for PYRETHRIN II (12 total), please visit the HSDB record page.

Wikipedia

Pyrethrin_II

Drug Warnings

Because commercial formulations are irritating to the eyes and mucous membranes, they should not be used to treat P. pubis infestations of the eyelashes.
Individuals sensitive to ragweed have shown cross-sensitivity to unrefined but not to refined pyrethrins; however, manufacturers of pyrethrins combinations warned that these products should not be used by ragweed-sensitive patients. /Pyrethrins/
Local irritation incl erythema, pruritus, urticaria, edema, eczema, & slight corneal erosion & stromal edema may occur & ... contact with face, eyes, mucous membranes, & urethral meatus should be avoided. ... Pyrethrins with piperonyl butoxide should not be applied to acutely inflamed skin or raw, weeping surfaces. ... The drug should not be used more than twice in 24 hours. /Pyrethrins/

Use Classification

Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C10 isoprenoids (monoterpenes) [PR0102]
Veterinary substances, Acaricides, Insecticides

Methods of Manufacturing

Pyrethrum extract contains six closely related insecticidal esters ... The six individual esters are not available commercially and are more economically produced as botanicals than by chemical manufacture.

General Manufacturing Information

Cyclopropanecarboxylic acid, 3-[(1E)-3-methoxy-2-methyl-3-oxo-1-propen-1-yl]-2,2-dimethyl-, (1S)-2-methyl-4-oxo-3-(2Z)-2,4-pentadien-1-yl-2-cyclopenten-1-yl ester, (1R,3R)-: ACTIVE
The WHO Recommended Classification of Pesticides by Hazard identifies pyrethrins (technical grade) as Class II: moderately hazardous; Main Use: insecticide. /Pyrethrins/
Pyrethrum extract contains six closely related insecticidal esters ... The six individual esters are not available commercially and are more economically produced as botanicals than by chemical manufacture.
Purified separate isomers or mixtures of isomers are available only in laboratory; they are too expensive for practical use. /Pyrethrins/
Kenya flowers contain ca. 1.3% of the toxic constituents, pyrethrins and cinerins; Japanese flowers, ca. 1%; and Dalmatian flowers, ca. 0.7%.
For more General Manufacturing Information (Complete) data for PYRETHRIN II (6 total), please visit the HSDB record page.

Analytic Laboratory Methods

EPA Method PMD-PYR-TITR. Determination of Pyrethrins I and II by Hydrolysis, Steam Distillation, and Titration (Seil Method).

Storage Conditions

Pyrethrins with piperonyl butoxide topical preparations should be stored in well-closed containers at a temperature less than 40 °C, preferably between 15-30 °C. /Pyrethrins/

Interactions

Piperonyl butoxide potentiates /insecticidal activity/ of pyrethrins by inhibiting the hydrolytic enzymes responsible for pyrethrins' metabolism in arthropods. When piperonyl butoxide is combined with pyrethrins, the insecticidal activity of the latter drug is increased 2-12 times /Pyrethrins/
At dietary level of 1000 ppm pyrethrins & 10000 ppm piperonyl butoxide ... /enlargement, margination, & cytoplasmic inclusions in liver cells of rats/ were well developed in only 8 days, but ... were not maximal. Changes were proportional to dosage & similar to those produced by DDT. Effects of the 2 ... were additive. /Pyrethrins/
There is no evidence that synergists incr toxicity of the pyrethrins to mammals. /pyrethrins/
Antioxidants used to help protect insecticidal residues of pyrethrins include minute concn of pyrocatechol, pyrogallol, & hydroquinone; 1-benzene-azo-2-naphthol is used to protect against the effects of sunlight.
/LABORATORY ANIMALS: Developmental or Reproductive Toxicity/ ... Extract containing pyrethrum & piperonyl butoxide /was applied/ to chorio-allantoic membrane /of chick embryo/ & produced damaged testes with absence of gonadocytes in the surviving chicken embryo. /Pyrethrum extract/

Stability Shelf Life

Oxidizes rapidly and becomes inactive in air.
Pyrethrums are highly unstable in the presence of light, moisture, and air. Whole flowers decompose more slowly than ground flowers or dust. Stored powders lose about 20% of their potency in one year. The potency of the pyrethrums can best be preserved in sealed, lightproof containers kept at lower temperatures. /Pyrethrum/
Pyrethrins are decomposed by exposure to light with loss of insecticidal activity. They are rapidly oxidized and inactivated by air. /Pyrethrins/
... As the pyrethrins approach 100% purity, their stability decreases; pyrethrin I & II are less stable than the other compounds. /Pyrethrins/
Stable >10 yr in absence of light, at ambient temperature.

Dates

Modify: 2023-08-15

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